molecular formula C13H9NO B097214 2-Biphenylyl isocyanate CAS No. 17337-13-2

2-Biphenylyl isocyanate

Cat. No.: B097214
CAS No.: 17337-13-2
M. Wt: 195.22 g/mol
InChI Key: IHHUGFJSEJSCGE-UHFFFAOYSA-N
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Description

2-Biphenylyl isocyanate is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8076. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Hydrophosphination-Type Reactivity

2-Biphenylyl isocyanate demonstrates reactivity in hydrophosphination-type processes. Schwamm et al. (2017) explored the insertion of phenyl isocyanate into the Bi-P bond of a terminal phosphanide, leading to the formation of κ2N,O-phosphanylcarboxamidate complex. This study highlights the utility of isocyanates in complex chemical reactions (Schwamm et al., 2017).

2. Detection in Environmental Monitoring

Isocyanates, including this compound, are detectable using proton transfer reaction mass spectrometry (PTR-MS), as discussed by Agarwal et al. (2012). This technique is vital for monitoring environmental pollutants like isocyanates and polychlorinated biphenyls in air and liquids (Agarwal et al., 2012).

3. Catalysis in Hydroamination

South et al. (2019) demonstrated that a two-coordinate Fe(II) m-terphenyl complex can act as a precatalyst for the hydroamination of isocyanates, including this compound. This process yields urea and biuret derivatives, showing the potential of isocyanates in catalysis (South et al., 2019).

4. Application in Li-ion Batteries

Zhang (2006) explored the use of aromatic isocyanate, including this compound, as an additive in lithium-ion batteries. These isocyanates effectively reduce initial irreversible capacities during the formation of the solid electrolyte interface on a graphite surface, enhancing battery performance (Zhang, 2006).

5. Biomarkers in DNA Adducts

Beyerbach et al. (2006) synthesized DNA adducts from this compound and other isocyanates to serve as biomarkers for monitoring exposure to these compounds. The study demonstrates the relevance of isocyanates in bioanalytical chemistry (Beyerbach et al., 2006).

6. Radiolabeling for Imaging

Wilson et al. (2011) detailed the preparation of carbon-11 labeled isocyanates, including this compound, which are useful in creating radiotracers for positron emission tomography (PET) imaging. This illustrates the application of isocyanates in medical imaging and diagnostics (Wilson et al., 2011).

7. Air Monitoring in Industrial Settings

Sennbro et al. (2004) utilized 1-(2-methoxyphenyl)piperazine-impregnated filters for monitoring isocyanates, including this compound, in industrial air. This research is significant for occupational health and safety, ensuring safe levels of isocyanates in the workplace (Sennbro et al., 2004).

8. Self-Healing Polymers

Yang et al. (2008) developed microcapsules containing this compound for use in self-healing polymers. This innovative application shows the potential of isocyanates in advanced material science (Yang et al., 2008).

Mechanism of Action

Target of Action

This compound is an aryl isocyanate , and isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . Therefore, it can be inferred that 2-Biphenylyl isocyanate may interact with similar targets.

Mode of Action

Isocyanates are known to react with compounds containing active hydrogen atoms to form urethane or urea linkages . This reaction is often used in the production of polyurethane materials .

Pharmacokinetics

It’s known that the compound has a boiling point of 92-94 °c at 1 mmhg and a density of 1138 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic and moisture-sensitive , which means its stability and reactivity can be affected by humidity levels in the environment.

Safety and Hazards

2-Biphenylyl isocyanate is classified as a dangerous substance. It has been assigned the hazard statements H301+H331-H315-H319-H335, indicating that it is toxic if swallowed or inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-isocyanato-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHUGFJSEJSCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278533
Record name 2-Biphenylyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17337-13-2
Record name 2-Biphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17337-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 8076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17337-13-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Biphenylyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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